molecular formula C11H14BrNO B3060139 3-Bromo-5-piperidinophenol CAS No. 1820640-16-1

3-Bromo-5-piperidinophenol

Cat. No. B3060139
CAS RN: 1820640-16-1
M. Wt: 256.14
InChI Key: HTFJFRXMPQPFSU-UHFFFAOYSA-N
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Description

3-Bromo-5-piperidinophenol, also known as 3-Bromo-5-hydroxy-1-benzylpiperidine or Britanin, is a compound that has drawn significant attention in the scientific community due to its promising applications. It has a molecular formula of C11H14BrNO and a molecular weight of 256.14 .


Molecular Structure Analysis

The molecular structure of similar compounds has been studied using methods such as Density Functional Theory (DFT) and Hartree-Fock (HF). These methods allow for the optimization of the molecular structures. The Molecular Electrostatic Potential (MEP) can be computed using the B3LYP/6-311++G (d,p) level of theory .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, brominated compounds are often involved in reactions such as protodeboronation .

Scientific Research Applications

Chiral Resolution and Simulation Studies

The chiral resolution and simulation studies of various enantiomers, including compounds structurally related to 3-Bromo-5-piperidinophenol, have demonstrated the importance of understanding chiral properties in pharmaceuticals. For example, enantiomers of 5-bromo-3-ethyl-3-(4-nitrophenyl)-piperidine-2,6-dione were resolved using a Chiralpak IA column, highlighting the role of hydrogen bonding and π–π interactions in chiral resolution. Such research is foundational for developing enantiomerically pure compounds, potentially including derivatives of this compound, for therapeutic applications (Ali et al., 2016).

Corrosion Inhibition

Research into novel Schiff bases, including bromophenol derivatives similar to this compound, has shown potential applications in corrosion inhibition. These compounds demonstrated significant inhibition efficiency on carbon steel in acidic media, underscoring their potential for protecting industrial materials. This indicates that structurally related compounds like this compound could be explored for their corrosion inhibitory properties (El-Lateef et al., 2015).

Anticancer Activities

Bromophenol derivatives, structurally related to this compound, have shown promising anticancer activities. For instance, a novel bromophenol derivative, BOS-93, induced apoptosis and autophagy in human A549 lung cancer cells. Such studies suggest that this compound and its derivatives could have potential as anticancer agents, warranting further investigation into their mechanism of action and therapeutic efficacy (Guo et al., 2019).

Antioxidant Properties

Nitrogen-containing bromophenols isolated from marine red algae have exhibited potent antioxidant activities. Given the structural similarity, this compound may also possess antioxidant properties, suggesting its potential application in pharmaceuticals and food industries as a natural antioxidant (Li et al., 2012).

Molecular Docking Studies

Molecular docking studies on nitrogen-containing heterocycle bromophenols, akin to this compound, have identified their interaction with proteins, such as Keap1, involved in oxidative stress response. This highlights the potential of such compounds in developing therapies targeting oxidative stress-related diseases (Feng et al., 2017).

properties

IUPAC Name

3-bromo-5-piperidin-1-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-9-6-10(8-11(14)7-9)13-4-2-1-3-5-13/h6-8,14H,1-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTFJFRXMPQPFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC(=CC(=C2)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801295634
Record name Phenol, 3-bromo-5-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1820640-16-1
Record name Phenol, 3-bromo-5-(1-piperidinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820640-16-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 3-bromo-5-(1-piperidinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801295634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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